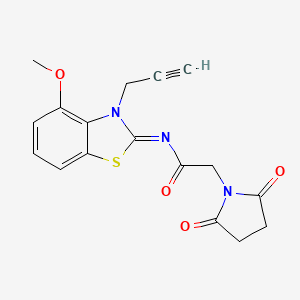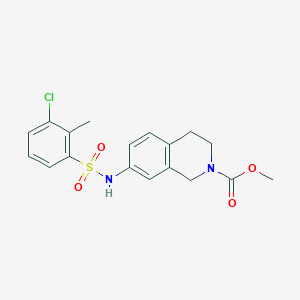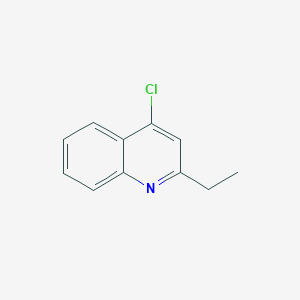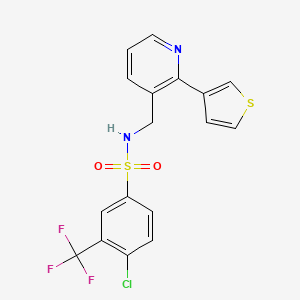![molecular formula C21H16F4N2O2 B2413677 N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide CAS No. 866156-48-1](/img/structure/B2413677.png)
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C21H16F4N2O2 and its molecular weight is 404.365. The purity is usually 95%.
BenchChem offers high-quality N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Novel Insecticide Properties
Flubendiamide, a compound with a similar structure to the one , exhibits potent insecticidal activity, particularly against lepidopterous pests, including resistant strains. It is distinguished by its unique chemical structure, which includes a heptafluoroisopropyl group in the anilide moiety and an iodine atom in the phthalic acid moiety, contributing to its effectiveness. This compound is also very safe for non-target organisms and is expected to be a suitable agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi et al., 2005).
2. Antitubercular and Antibacterial Activities
A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, closely related to the compound , showed significant antitubercular and antibacterial activities. Certain derivatives were found to be more potent than the reference drugs Pyrazinamide and Streptomycin. The molecular structures of these compounds were confirmed by NMR and mass spectra, and their binding interactions at the active sites were explored through in silico docking studies (Bodige et al., 2020).
3. Synthesis for Heterocyclic Compounds
Research on compounds with the core structure of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, similar to the compound , demonstrated their preparation through a four-step process. This synthesis involved adding a pyrrole ring using the Paal-Knorr method and a thiazole ring in three steps, highlighting the versatility of this compound class in creating heterocyclic compounds (Vovk et al., 2010).
4. Pharmaceutical Applications
Certain pyrrole derivatives, including compounds structurally similar to the compound , have been studied for their potential pharmacological activity. For instance, 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated as potential antipsychotic agents. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
5. Synthesis of Aromatic Polyamides
Compounds with structural similarities have been used in the synthesis of aromatic polyamides. For example, aromatic polyamides based on multi-ring flexible dicarboxylic acids were synthesized, demonstrating their solubility in organic solvents and thermal stability. These polymers, obtained from compounds structurally related to N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide, exhibited promising properties for various industrial applications (Hsiao et al., 1996).
作用機序
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
Typically, these properties would be assessed through ADMET studies .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes such as fatty acid synthesis and folate metabolism . This leads to the inhibition of bacterial growth .
特性
IUPAC Name |
N-[4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O2/c1-12-11-17(19(28)21(23,24)25)13(2)27(12)15-9-7-14(8-10-15)26-20(29)16-5-3-4-6-18(16)22/h3-11H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULCPDOQXKBLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413594.png)



![1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2413599.png)
![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)


![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2413604.png)
![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)
![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)


